molecular formula C12H24ClNO B009525 2-chloro-N,N-bis(3-methylbutyl)acetamide CAS No. 100395-94-6

2-chloro-N,N-bis(3-methylbutyl)acetamide

Cat. No.: B009525
CAS No.: 100395-94-6
M. Wt: 233.78 g/mol
InChI Key: KPTCQTDZEHPOQF-UHFFFAOYSA-N
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Description

2-chloro-N,N-bis(3-methylbutyl)acetamide is an organic compound with the molecular formula C12H24ClNO It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two 3-methylbutyl groups, and a chlorine atom is attached to the alpha carbon of the acetamide group

Scientific Research Applications

2-chloro-N,N-bis(3-methylbutyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-bis(3-methylbutyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with N,N-bis(3-methylbutyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chloroacetyl chloride+N,N-bis(3-methylbutyl)amineThis compound+HCl\text{2-chloroacetyl chloride} + \text{N,N-bis(3-methylbutyl)amine} \rightarrow \text{this compound} + \text{HCl} 2-chloroacetyl chloride+N,N-bis(3-methylbutyl)amine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help control reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide, primary or secondary amines, and thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include N,N-bis(3-methylbutyl)acetamide derivatives with different substituents replacing the chlorine atom.

    Oxidation: Products include N-oxides or other oxidized forms of the compound.

    Reduction: Products include alcohols or amines derived from the reduction of the carbonyl group.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-bis(3-methylbutyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylacetamide
  • 2-chloro-N,N-diethylacetamide
  • 2-chloro-N,N-dipropylacetamide

Comparison

Compared to its similar compounds, 2-chloro-N,N-bis(3-methylbutyl)acetamide has unique structural features due to the presence of the 3-methylbutyl groups. These groups can influence the compound’s physical properties, such as solubility and boiling point, as well as its reactivity in chemical reactions. The presence of the chlorine atom also makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

2-chloro-N,N-bis(3-methylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24ClNO/c1-10(2)5-7-14(12(15)9-13)8-6-11(3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTCQTDZEHPOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(CCC(C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368396
Record name 2-Chloro-N,N-bis(3-methylbutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100395-94-6
Record name 2-Chloro-N,N-bis(3-methylbutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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